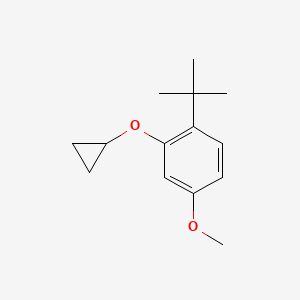
1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-tert-butyl-2-cyclopropoxy-4-methoxybenzene can be achieved through several methods. One common synthetic route involves the copper-catalyzed Chan-Lam cyclopropylation of phenols. This method uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent and is catalyzed by copper(II) acetate and 1,10-phenanthroline under an oxygen atmosphere . This reaction is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers.
Chemical Reactions Analysis
1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents. The reaction conditions often involve the use of acids or bases to facilitate the reaction.
Scientific Research Applications
1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the cyclopropoxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, although detailed pathways and molecular targets are not extensively documented.
Comparison with Similar Compounds
1-Tert-butyl-2-cyclopropoxy-4-methoxybenzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-cyclopropoxy-2-methoxybenzene: Similar structure but with different positions of the functional groups.
2-Tert-butyl-4-cyclopropoxy-1-methoxybenzene: Another isomer with a different arrangement of the functional groups.
1-Tert-butyl-2,3,4,5-tetramethylbenzene: A compound with multiple methyl groups instead of the cyclopropoxy and methoxy groups.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-tert-butyl-2-cyclopropyloxy-4-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-8-7-11(15-4)9-13(12)16-10-5-6-10/h7-10H,5-6H2,1-4H3 |
InChI Key |
YRXFVUSWAPYTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14813195.png)
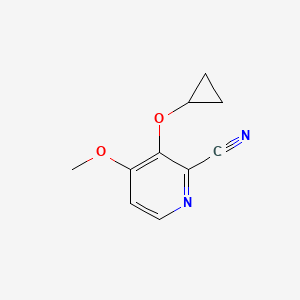
![(2S,4E)-4-[2-[2-(3,4-dihydroxyphenyl)ethylimino]ethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid](/img/structure/B14813223.png)
![ethyl 4-[(2S)-3-[3-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B14813230.png)
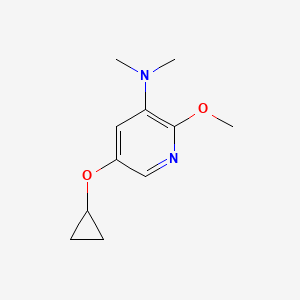
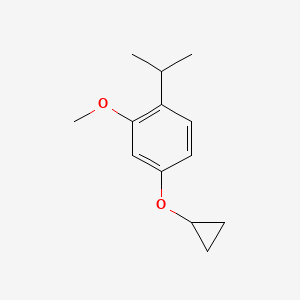
![biphenyl-4-yl({[(1E)-1-phenylhexylidene]amino}oxy)methanone](/img/structure/B14813252.png)
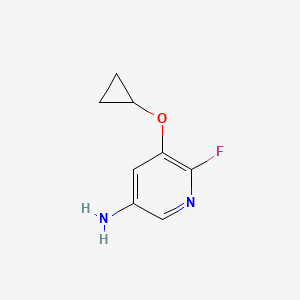

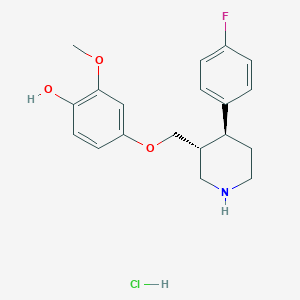

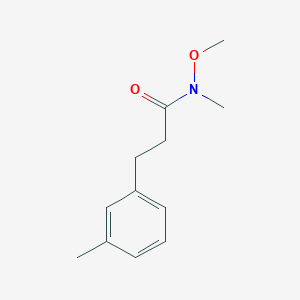

![3-iodo-4-methoxy-N-{[2-(phenylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14813272.png)
